2-methylpropyl furan-2-carboxylate 2-methylpropyl furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 20279-53-2
VCID: VC11512082
InChI: InChI=1S/C9H12O3/c1-7(2)6-12-9(10)8-4-3-5-11-8/h3-5,7H,6H2,1-2H3
SMILES:
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

2-methylpropyl furan-2-carboxylate

CAS No.: 20279-53-2

Cat. No.: VC11512082

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-methylpropyl furan-2-carboxylate - 20279-53-2

Specification

CAS No. 20279-53-2
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name 2-methylpropyl furan-2-carboxylate
Standard InChI InChI=1S/C9H12O3/c1-7(2)6-12-9(10)8-4-3-5-11-8/h3-5,7H,6H2,1-2H3
Standard InChI Key HREPSLLONKRVKD-UHFFFAOYSA-N
Canonical SMILES CC(C)COC(=O)C1=CC=CO1

Introduction

Structural and Molecular Characteristics

2-Methylpropyl furan-2-carboxylate belongs to the furan ester family, featuring a five-membered aromatic ring with an oxygen heteroatom. The ester functional group (COO-\text{COO}-) is attached to the furan ring at the 2-position, while the 2-methylpropyl (isobutyl) group extends from the carboxylate moiety.

Molecular Data

PropertyValue
CAS No.20279-53-2
IUPAC Name2-methylpropyl furan-2-carboxylate
Molecular FormulaC9H12O3\text{C}_9\text{H}_{12}\text{O}_3
Molecular Weight168.19 g/mol
SMILESCC(C)COC(=O)C1=CC=CO1
InChI KeyHREPSLLONKRVKD-UHFFFAOYSA-N
Boiling PointNot reported
DensityNot reported

The compound’s structure is confirmed by spectroscopic methods, including 1H^1\text{H} NMR and IR spectroscopy, which identify key signals such as the furan ring protons (6.5–7.5 ppm) and ester carbonyl stretching (1700–1750 cm1^{-1}).

Synthesis and Manufacturing

The synthesis of 2-methylpropyl furan-2-carboxylate typically involves esterification under acid- or base-catalyzed conditions.

Esterification Protocol

  • Reactants: Furan-2-carboxylic acid and 2-methylpropanol (isobutanol).

  • Catalyst: Concentrated sulfuric acid (acidic conditions) or sodium hydroxide (basic conditions).

  • Conditions: Reflux at 80–100°C for 4–12 hours.

  • Workup: Neutralization, extraction with dichloromethane, and purification via column chromatography.

A study on HMF derivatives demonstrated the efficacy of manganese dioxide (MnO2\text{MnO}_2) and sodium cyanide (NaCN\text{NaCN}) in oxidative esterification, achieving high yields under mild conditions . Adapting this method, furan-2-carboxylic acid could be esterified with isobutanol using MnO2\text{MnO}_2 as an oxidizing agent, though specific trials remain unpublished.

Chemical Reactivity and Stability

Hydrolysis

The ester undergoes hydrolysis in acidic or basic media:

C9H12O3+H2OH+or OHC5H4O3(furan-2-carboxylic acid)+C4H10O(isobutanol)\text{C}_9\text{H}_{12}\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{C}_5\text{H}_4\text{O}_3 \, (\text{furan-2-carboxylic acid}) + \text{C}_4\text{H}_{10}\text{O} \, (\text{isobutanol})

Kinetic studies suggest slower hydrolysis rates compared to aliphatic esters due to the furan ring’s electron-withdrawing effects.

Electrophilic Aromatic Substitution

The furan ring’s electron-rich nature facilitates electrophilic attacks at the 5-position. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 5-nitro-2-methylpropyl furan-2-carboxylate, a precursor for agrochemicals.

Applications and Industrial Relevance

Pharmaceuticals

Furan derivatives exhibit antimicrobial, antifungal, and anti-inflammatory properties. While 2-methylpropyl furan-2-carboxylate’s bioactivity is unconfirmed, structural analogs like furan-2-carboxylic acid benzyl ester show promise as kinase inhibitors.

Green Chemistry

The compound’s synthesis aligns with principles of sustainable chemistry. For instance, HMF—a biomass-derived platform chemical—can be oxidized to furan-2,5-dicarboxylic acid, which is esterified to produce bifunctional esters . This pathway highlights potential for replacing petroleum-based intermediates.

Agrochemicals

Electrophilic derivatives of the compound may serve as herbicides or insecticides. Nitro- and chloro-substituted furans are known to disrupt pest metabolic pathways.

Future Research Directions

  • Bioactivity Screening: Evaluate antimicrobial and anticancer potential.

  • Process Optimization: Develop catalytic systems for solvent-free esterification.

  • Polymer Chemistry: Explore use as a monomer for biodegradable polyesters.

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